molecular formula C24H19Cl2N3O B2686606 N-(4-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide CAS No. 477713-26-1

N-(4-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2686606
CAS No.: 477713-26-1
M. Wt: 436.34
InChI Key: YLZRXOHPELWFDB-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Aromatic Rings: The chlorinated aromatic rings are introduced via electrophilic aromatic substitution reactions, where chlorinated benzene derivatives react with the pyrazole core.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the carboxamide, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzoic acids, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple aromatic rings and functional groups allows it to bind to these targets with high affinity, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide: Lacks the additional methyl and chlorinated phenyl groups.

    N-(4-methylphenyl)-1H-pyrazole-3-carboxamide: Similar structure but without the chlorinated phenyl groups.

Uniqueness

N-(4-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of chlorinated and methylated aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-5-(4-chlorophenyl)-1-(4-methylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3O/c1-15-3-10-20(11-4-15)29-23(17-5-7-18(25)8-6-17)14-22(28-29)24(30)27-21-12-9-19(26)13-16(21)2/h3-14H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZRXOHPELWFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(=O)NC3=C(C=C(C=C3)Cl)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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